Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester
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Overview
Description
Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester is a boronic ester derivative of pyrazolo[1,5-a]pyridineThe compound has the molecular formula C13H17BN2O2 and is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
Boronic esters, including pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester, are often used in suzuki-miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .
Mode of Action
In the context of suzuki-miyaura coupling reactions, boronic esters like this compound are known to participate in transmetalation . In this process, the boronic ester transfers an organic group to a metal, such as palladium .
Biochemical Pathways
The suzuki-miyaura coupling reaction, in which this compound can participate, is a key step in the synthesis of many organic compounds . Therefore, it can be inferred that this compound could potentially influence a wide range of biochemical pathways through its role in the synthesis of various organic compounds.
Pharmacokinetics
It is known that boronic esters, including this compound, are susceptible to hydrolysis . This property could potentially influence the compound’s bioavailability and pharmacokinetic behavior.
Result of Action
As a participant in suzuki-miyaura coupling reactions, this compound plays a crucial role in the formation of carbon-carbon bonds . This process is fundamental to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their specific structures and properties.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic esters, including this compound, is known to be strongly influenced by pH . Therefore, the compound’s action, efficacy, and stability can potentially be affected by the pH of its environment. Additionally, the compound’s safety data sheet recommends ensuring adequate ventilation and avoiding dust formation, indicating that these factors can also influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester typically involves the borylation of pyrazolo[1,5-a]pyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions or transition metal catalysts.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Protodeboronation: Reagents include acids like hydrochloric acid (HCl) or catalysts such as palladium on carbon (Pd/C).
Major Products Formed
Suzuki-Miyaura Cross-Coupling: The major products are biaryl or diaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Protodeboronation: The major product is the corresponding pyrazolo[1,5-a]pyridine derivative without the boronic ester group.
Scientific Research Applications
Chemistry
Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It serves as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine
In biological research, this compound is used to synthesize bioactive molecules that can act as inhibitors or modulators of specific enzymes and receptors. Its derivatives have shown potential in the development of drugs for various diseases, including cancer and inflammatory conditions .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components. Its ability to form stable carbon-carbon bonds makes it valuable in the manufacture of durable and efficient materials .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[1,5-a]pyridine-3-boronic acid pinacol ester
- 1H-Pyrazole-4-boronic acid pinacol ester
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Uniqueness
Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester is unique due to its specific structure, which allows for selective functionalization and reactivity in cross-coupling reactions. Its stability and ease of handling make it a preferred choice for synthesizing complex molecules compared to other boronic esters .
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-8-16-11(9-10)5-7-15-16/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOPUHQSSHXQQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2379560-85-5 |
Source
|
Record name | 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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